molecular formula C9H10ClFN4 B1381035 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1788627-28-0

1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B1381035
CAS RN: 1788627-28-0
M. Wt: 228.65 g/mol
InChI Key: NZQVILLKPDQQLX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride (FMTA-HCl) is a synthetic compound derived from the 1,2,3-triazole family of compounds. It is an important tool in the fields of organic synthesis, drug discovery, and drug development. FMTA-HCl has a wide range of applications, from basic research to industrial production.

Scientific Research Applications

Agrochemical Development

1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride: plays a significant role in the development of new agrochemicals. Its structural motif is commonly found in compounds used for crop protection . The presence of the triazole ring and fluorine atom contributes to the creation of novel pesticides that are more effective and environmentally friendly. Researchers are exploring its use in formulations that target specific pests without affecting beneficial insects or causing undue harm to the ecosystem.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of drugs that exhibit a range of biological activities . Its derivatives are being studied for potential use in medications that treat various diseases, including those with anti-inflammatory and antimicrobial properties. The unique physicochemical properties imparted by the fluorine atom make it a valuable component in drug design and discovery.

Material Science

The compound’s derivatives are also being investigated for their applications in material science. They have potential use in the creation of advanced materials with specific desired properties, such as increased strength, chemical resistance, or novel electrical characteristics . This could lead to innovations in various industries, including electronics, construction, and textiles.

Environmental Science

In environmental science, researchers are examining how derivatives of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine hydrochloride can be used to develop better methods for environmental monitoring and pollution control . These compounds could be key in detecting and neutralizing harmful substances in the environment, contributing to cleaner air and water.

Analytical Chemistry

This compound is significant in analytical chemistry, where it may be used as a reagent or a standard in various analytical methods . Its consistent and predictable behavior under different conditions makes it suitable for use in calibrations and as a reference in quantitative analyses.

Biochemistry

Finally, in the field of biochemistry, the compound’s derivatives are being explored for their role in understanding biological processes at the molecular level . They could be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways, providing insights into the fundamental workings of living organisms.

properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.ClH/c1-6-2-7(10)4-8(3-6)14-5-9(11)12-13-14;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVILLKPDQQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2C=C(N=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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